![molecular formula C18H19N3O2S B12635982 1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12635982.png)
1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This specific compound features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure, and is substituted with a phenylsulfonyl group and a pyrrolidinylmethyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
合成路线和反应条件
1H-吡咯并[2,3-b]吡啶, 1-(苯磺酰基)-2-[(2S)-2-吡咯烷基甲基]的合成通常涉及多步有机合成。一般的合成路线可能包括:
吡咯并[2,3-b]吡啶核心的形成: 可以通过环化反应,利用合适的先驱体来实现。
引入苯磺酰基: 这一步通常涉及使用苯磺酰氯等试剂进行磺酰化反应。
连接吡咯烷基甲基: 可以通过烷基化反应,使用吡咯烷衍生物来完成。
工业生产方法
这类复杂化合物的工业生产可能涉及优化后的合成路线,以确保高产率和纯度。连续流动化学和自动化合成等技术可用于扩大生产规模。
化学反应分析
反应类型
1H-吡咯并[2,3-b]吡啶, 1-(苯磺酰基)-2-[(2S)-2-吡咯烷基甲基]可以进行各种化学反应,包括:
氧化: 使用高锰酸钾或过氧化氢等氧化剂。
还原: 使用氢化铝锂或硼氢化钠等还原剂。
取代: 亲核或亲电取代反应。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 卤代溶剂和钯碳等催化剂。
主要产物
形成的主要产物取决于所使用的具体反应条件和试剂。例如,氧化可能生成亚砜或砜,而还原可能导致胺或醇的形成。
科学研究应用
化学: 作为合成更复杂分子的合成砌块。
生物学: 作为研究生物过程的探针。
医学: 由于其生物活性,有潜力成为治疗剂。
工业: 用于开发新材料或作为化学反应的催化剂。
作用机制
该化合物的作用机制涉及其与特定分子靶点的相互作用。它可能与酶或受体结合,调节其活性。涉及的具体途径取决于生物学背景和特定靶点。
相似化合物的比较
类似化合物
1H-吡咯并[2,3-b]吡啶衍生物: 具有类似核心结构但取代基不同的化合物。
苯磺酰基取代化合物: 连接到不同核心的苯磺酰基化合物。
吡咯烷基甲基取代化合物: 连接到不同核心的吡咯烷基甲基化合物。
独特性
1H-吡咯并[2,3-b]吡啶, 1-(苯磺酰基)-2-[(2S)-2-吡咯烷基甲基]由于其特定取代基组合以及由此产生的生物活性而具有独特性。它的结构允许与分子靶点进行特定相互作用,使其成为研究和潜在治疗应用的宝贵化合物。
属性
分子式 |
C18H19N3O2S |
|---|---|
分子量 |
341.4 g/mol |
IUPAC 名称 |
1-(benzenesulfonyl)-2-[[(2S)-pyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C18H19N3O2S/c22-24(23,17-8-2-1-3-9-17)21-16(13-15-7-5-10-19-15)12-14-6-4-11-20-18(14)21/h1-4,6,8-9,11-12,15,19H,5,7,10,13H2/t15-/m0/s1 |
InChI 键 |
VWEAOAFRCDZPDT-HNNXBMFYSA-N |
手性 SMILES |
C1C[C@H](NC1)CC2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=CC=C3 |
规范 SMILES |
C1CC(NC1)CC2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



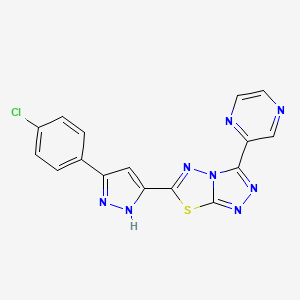
![7-Isoquinolinecarboxamide, 2-[3-(4-fluoro-3-methoxyphenyl)-2-(4-fluorophenyl)-1-oxo-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12635911.png)
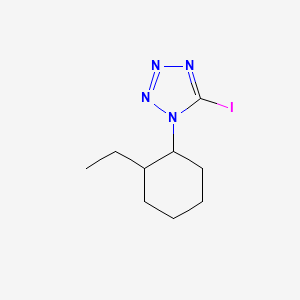
![1H-Pyrrolo[2,3-b]pyridine, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-iodo-1-(phenylsulfonyl)-](/img/structure/B12635926.png)
![dichloropalladium;dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane](/img/structure/B12635932.png)

![2,4-Dichloro-8-fluorobenzofuro[3,2-D]pyrimidine](/img/structure/B12635945.png)

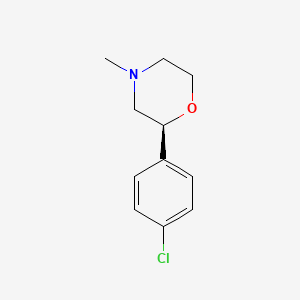
![4-[(4-fluorophenyl)carbonyl]-2-(2-methyl-4-nitrophenyl)hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12635974.png)
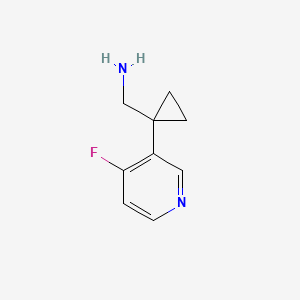
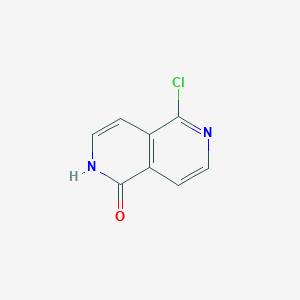
![1'-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)spiro[[1,3]dioxolane-2,3'-indolin]-2'-one](/img/structure/B12635985.png)
